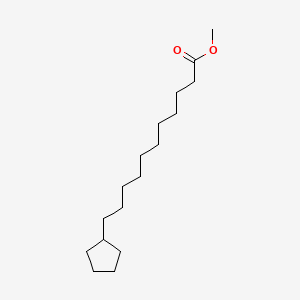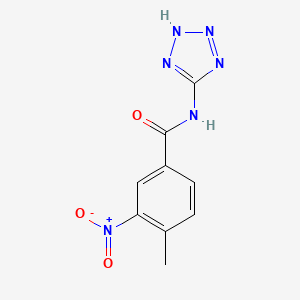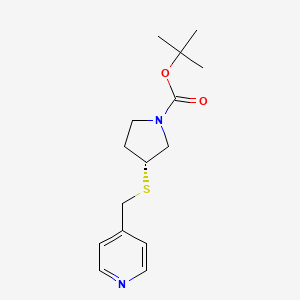
(R)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the pyrrolidine ring.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with a halogenated intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The pyridine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
科学研究应用
Chemistry
In chemistry, ®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, ®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is investigated for its potential as a drug candidate. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of ®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyridine moiety can interact with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The sulfanyl group can undergo redox reactions, influencing the redox state of biological systems. The pyrrolidine ring can interact with protein targets, affecting their conformation and activity.
相似化合物的比较
Similar Compounds
Ethyl [[4-[(3-Methylphenyl)amino]pyridin-3-yl]sulfonyl]carbamate: This compound features a pyridine moiety and a sulfonyl group, similar to ®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester.
Pyrazole Derivatives: Pyrazole-containing compounds are structurally similar due to their heterocyclic nature and are used in various applications.
Uniqueness
®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester group. This combination of structural features imparts unique reactivity and stability, making it valuable in various fields of research and industry.
属性
分子式 |
C15H22N2O2S |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
tert-butyl (3R)-3-(pyridin-4-ylmethylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-6-13(10-17)20-11-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-11H2,1-3H3/t13-/m1/s1 |
InChI 键 |
HDDVQNBDNIBRLH-CYBMUJFWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SCC2=CC=NC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


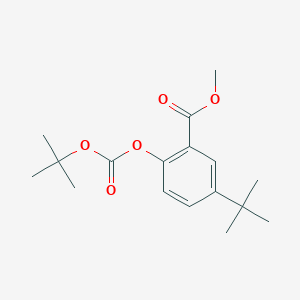
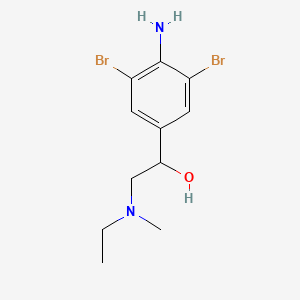
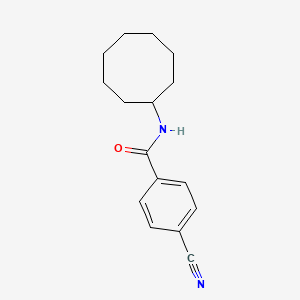
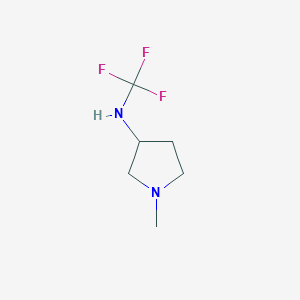

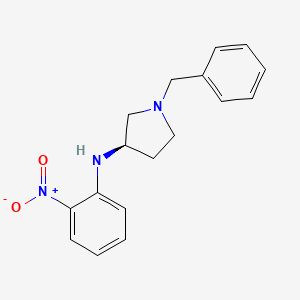

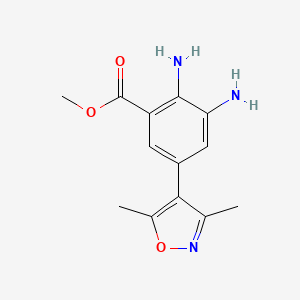
![5,5-Dimethyl-2-[4-(tetrahydro-2h-pyran-2-yl)phenyl]-1,3,2-dioxaborinane](/img/structure/B13968569.png)

